molecular formula C4H10NO7P B1205874 4-(Phosphonooxy)-L-threonine

4-(Phosphonooxy)-L-threonine

Cat. No. B1205874
M. Wt: 215.1 g/mol
InChI Key: FKHAKIJOKDGEII-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Phospho-4-hydroxy-L-threonine, also known as 4-(phosphonooxy)-threonine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Phospho-4-hydroxy-L-threonine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Phospho-4-hydroxy-L-threonine exists in all eukaryotes, ranging from yeast to humans. O-Phospho-4-hydroxy-L-threonine participates in a number of enzymatic reactions. In particular, O-Phospho-4-hydroxy-L-threonine and oxoglutaric acid can be biosynthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid;  which is catalyzed by the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. In addition, O-Phospho-4-hydroxy-L-threonine can be converted into 2-amino-3-oxo-4-phosphonooxybutyrate;  which is mediated by the enzyme 4-hydroxy-L-threonine phosphate dehydrogenase, nad-dependent.
4-(phosphonooxy)-L-threonine is an O-phosphoamino acid and a L-threonine derivative. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-(phosphonatooxy)-L-threonine(2-).

Scientific Research Applications

Inhibition and Interaction in Enzymatic Processes

4-(Phosphonooxy)-L-threonine plays a role in the inhibition and interaction with various enzymes. For instance, it's involved in the inhibition of threonine synthase in Escherichia coli. This inhibition has been studied using analogues of homoserine phosphate, which have helped understand the enzyme's interaction mechanisms and potential inhibition pathways for related biochemical processes (Farrington et al., 1993); (Laber et al., 1994).

Applications in Metabolic Engineering

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is another significant application. This process involves genetically modifying these microorganisms to optimize the production of L-threonine, an essential amino acid with wide industrial applications (Dong et al., 2011).

Synthesis of Nucleoside and Nucleotide Analogues

4-(Phosphonooxy)-L-threonine is utilized in the synthesis of acyclic nucleoside and nucleotide analogues. These compounds have applications in medical research, particularly in the development of antiviral drugs. The process leverages nonracemic amino alcohols derived from common amino acids for assembling these analogues with controlled absolute stereochemistry (Jeffery et al., 2000).

Enzyme Catalysis and Biochemical Synthesis

The compound is involved in enzyme-catalyzed reactions for producing β-hydroxy-α-amino acids, crucial in synthesizing pharmaceuticals like thiamphenicol. Threonine aldolases from various bacterial and fungal species are characterized and utilized as biocatalysts in this synthesis process, demonstrating the compound's importance in enzymatic reactions and biochemical synthesis (Wang et al., 2020); (Dückers et al., 2010).

Role in Protease Inhibition

4-(Phosphonooxy)-L-threonine is instrumental in developing protease inhibitors. These inhibitors are used to study protease function and activity in various diseases, including diabetes and cancer. The compound's structure, mimicking the transition state of peptide bond hydrolysis, makes it an effective inhibitor for serine proteases (Grzywa & Sieńczyk, 2012).

properties

Product Name

4-(Phosphonooxy)-L-threonine

Molecular Formula

C4H10NO7P

Molecular Weight

215.1 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1

InChI Key

FKHAKIJOKDGEII-GBXIJSLDSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O

SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

physical_description

Solid

synonyms

4-(phosphohydroxy)-L-threonine
4-phospho-hydroxy-threonine
4-phosphohydroxythreonine
4-phosphothreonine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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